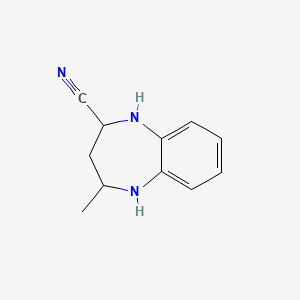
Acetic acid--(2S)-1-bromopropan-2-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2S)-1-bromopropan-2-ol is a compound that combines the properties of acetic acid and (2S)-1-bromopropan-2-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. (2S)-1-bromopropan-2-ol is an organic compound with a bromine atom attached to the second carbon of a propanol molecule. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1-bromopropan-2-ol can be achieved through several methods. One common approach involves the bromination of (S)-propan-2-ol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction typically occurs under mild conditions and yields (2S)-1-bromopropan-2-ol. This intermediate can then be reacted with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter to convert methanol and carbon monoxide into acetic acid. The production of (2S)-1-bromopropan-2-ol on an industrial scale can be achieved through the bromination of (S)-propan-2-ol using bromine or hydrobromic acid.
化学反応の分析
Types of Reactions
Acetic acid;(2S)-1-bromopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom in (2S)-1-bromopropan-2-ol can be oxidized to form a hydroxyl group, resulting in the formation of (2S)-1,2-dihydroxypropane.
Reduction: The carbonyl group in acetic acid can be reduced to form ethanol.
Substitution: The bromine atom in (2S)-1-bromopropan-2-ol can be substituted with other nucleophiles, such as hydroxide ions, to form (2S)-propan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and cyanide ions (CN⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: (2S)-1,2-dihydroxypropane
Reduction: Ethanol
Substitution: (2S)-propan-2-ol
科学的研究の応用
Acetic acid;(2S)-1-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of acetic acid;(2S)-1-bromopropan-2-ol involves its interaction with various molecular targets and pathways. The bromine atom in (2S)-1-bromopropan-2-ol can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The acetic acid component can undergo various reactions, including esterification and oxidation, to produce different products. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
類似化合物との比較
Acetic acid;(2S)-1-bromopropan-2-ol can be compared with other similar compounds, such as:
Acetic acid: A simple carboxylic acid with various industrial and household applications.
(2S)-1-bromopropan-2-ol: A chiral brominated alcohol used in organic synthesis.
(2R)-1-bromopropan-2-ol: The enantiomer of (2S)-1-bromopropan-2-ol with similar chemical properties but different biological activities.
The uniqueness of acetic acid;(2S)-1-bromopropan-2-ol lies in its combination of acetic acid and (2S)-1-bromopropan-2-ol, which imparts distinct chemical and biological properties.
特性
CAS番号 |
39968-99-5 |
|---|---|
分子式 |
C5H11BrO3 |
分子量 |
199.04 g/mol |
IUPAC名 |
acetic acid;(2S)-1-bromopropan-2-ol |
InChI |
InChI=1S/C3H7BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)/t3-;/m0./s1 |
InChIキー |
KKZQRGXOGOSORO-DFWYDOINSA-N |
異性体SMILES |
C[C@@H](CBr)O.CC(=O)O |
正規SMILES |
CC(CBr)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


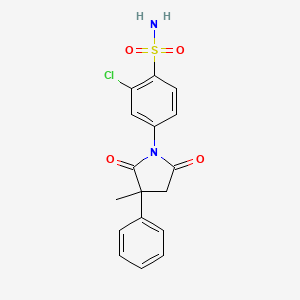
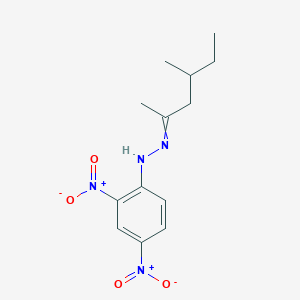
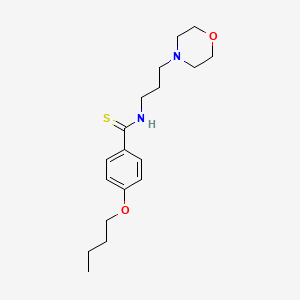
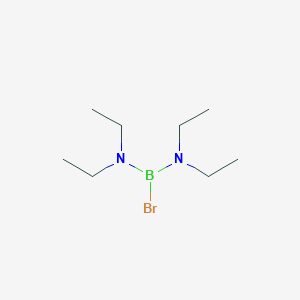
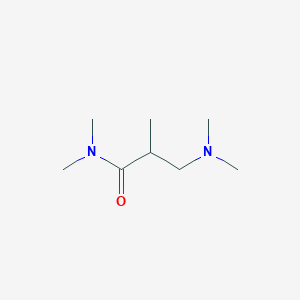
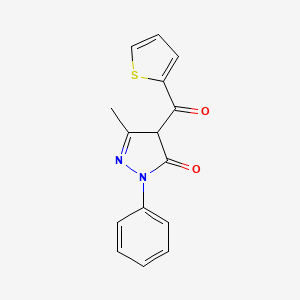
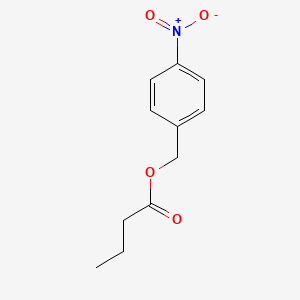
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)

![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)


